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Compound of Interest

Compound Name:
4-Chloro-5-methoxy-6-

methylpyrimidine

CAS No.: 1739-60-2

Cat. No.: B1432576

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of 4-Chloro-5-methoxy-6-
methylpyrimidine (CAS 1739-60-2), a specialized heterocyclic building block critical in the

development of kinase inhibitors, agrochemicals, and nucleotide analogs.[1] Distinguished by

its electron-rich 5-methoxy substituent adjacent to the reactive 4-chloro electrophile, this

scaffold offers unique steric and electronic properties that modulate the reactivity of

nucleophilic aromatic substitutions (

).[1]

This document details the physicochemical profile, validated synthesis pathways, and

application workflows for this compound, designed for medicinal chemists and process

engineers requiring high-purity intermediates.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10]
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The compound is characterized by a pyrimidine core substituted at the 4, 5, and 6 positions.[2]

[3] The 5-methoxy group acts as an electron-donating group (EDG), which slightly deactivates

the C4 position toward nucleophilic attack compared to unsubstituted pyrimidines, allowing for

higher selectivity in multi-step functionalizations.

Table 1: Chemical Specifications

Property Specification

IUPAC Name 4-Chloro-5-methoxy-6-methylpyrimidine

CAS Number 1739-60-2

Molecular Formula

Molecular Weight 158.58 g/mol

SMILES CC1=C(OC)C(Cl)=NC=N1

Appearance White to off-white crystalline solid

Solubility
Soluble in DCM, DMSO, Methanol; Sparingly

soluble in water

Storage
-20°C, Hygroscopic, Inert Atmosphere

(Argon/Nitrogen)

Purity Standard (HPLC)

Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The synthesis of 4-Chloro-5-methoxy-6-methylpyrimidine is classically achieved via the

chlorination of its hydroxy tautomer, 5-methoxy-6-methylpyrimidin-4-ol.[1] The hydroxy

precursor is constructed through a condensation cyclization between formamidine acetate and

ethyl 2-methoxy-3-oxobutanoate.
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The transformation relies on the Vilsmeier-Haack-type activation of the pyrimidinol oxygen by

phosphoryl chloride (

), converting the hydroxyl group into a good leaving group (dichlorophosphate), followed by
nucleophilic displacement by chloride.

Diagram 1: Synthesis Pathway
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Caption: Cyclization of precursors followed by chlorodehydration to yield the target pyrimidine.

Experimental Protocol (Bench Scale)
Step 1: Synthesis of 5-Methoxy-6-methylpyrimidin-4-ol

Reagents: Ethyl 2-methoxy-3-oxobutanoate (1.0 eq), Formamidine acetate (1.2 eq), Sodium

ethoxide (2.5 eq), Ethanol (anhydrous).

Procedure:

Dissolve sodium ethoxide in ethanol at 0°C.

Add formamidine acetate and stir for 30 min.

Dropwise add ethyl 2-methoxy-3-oxobutanoate.[1]

Reflux for 6–12 hours until TLC indicates consumption of starting material.

Concentrate in vacuo, dissolve residue in water, and acidify to pH 4 with HCl to precipitate

the pyrimidinol.
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Filter and dry the white solid.[3]

Step 2: Chlorination to 4-Chloro-5-methoxy-6-methylpyrimidine

Reagents: 5-Methoxy-6-methylpyrimidin-4-ol (1.0 eq),

(excess, solvent/reagent), N,N-Dimethylaniline (catalytic).[1]

Procedure:

Place the pyrimidinol in a round-bottom flask under Argon.

Add

(approx. 5–10 vol) and catalytic N,N-dimethylaniline.

Heat to reflux (105°C) for 3–4 hours. Monitor by LCMS (aliquot quenched in MeOH).

Quench: Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring

(Exothermic!).

Extraction: Neutralize with

and extract with Dichloromethane (

).

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Applications in Drug Discovery[3]
This scaffold is a "privileged structure" in medicinal chemistry. The 4-chloro position is highly

susceptible to

reactions, allowing for the rapid generation of libraries.

Functionalization Logic
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C4 Position (Cl): Primary site for nucleophilic attack by amines, thiols, or alkoxides. Used to

attach pharmacophores.[4]

C5 Position (OMe): Provides metabolic stability and hydrogen bond acceptance. Can be

deprotected to a hydroxyl group (using

) for further derivatization.

C6 Position (Me): Steric handle; restricts rotation in the binding pocket of target proteins

(e.g., kinases).

Diagram 2: Divergent Application Workflow
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Caption: Divergent synthesis routes transforming the core scaffold into bioactive motifs.

Analytical Characterization & Quality Control
To ensure the integrity of the compound for biological screening, the following QC parameters

must be met.

Table 2: QC Protocol
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Method Expected Signal / Criteria

1H NMR (DMSO-d6)

2.45 (s, 3H,

), 3.85 (s, 3H,

), 8.60 (s, 1H,

).[1]

LC-MS (ESI+) (Characteristic 3:1 Chlorine isotope pattern).[1]

HPLC Purity Area Under Curve (254 nm).

Residual Solvents
No peaks for

or Dichloromethane.

Safety & Handling (MSDS Summary)
Hazard Classification:

Acute Toxicity: Oral (Category 4).[5]

Skin/Eye Irritation: Causes severe skin burns and eye damage (due to potential hydrolysis to

HCl if impure) or irritation as the pure compound.

Sensitizer: Potential skin sensitizer.[1]

Handling Protocols:

Engineering Controls: Always handle inside a fume hood.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Spill Response: Absorb with inert material (vermiculite). Do not flush into drains.[1]

Deactivation: Treat waste with dilute NaOH to neutralize any potential hydrolyzable chlorides

before disposal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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